molecular formula C10H6ClF3N2O2 B069758 Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS No. 175277-73-3

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Cat. No.: B069758
CAS No.: 175277-73-3
M. Wt: 278.61 g/mol
InChI Key: PMDLSQHFIADYJD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C₁₀H₆ClF₃N₂O₂ and a molecular weight of 278.62 g/mol . It is a derivative of nicotinic acid, characterized by the presence of chloro, cyano, and trifluoromethyl groups on the nicotinate ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the chloro, cyano, and trifluoromethyl groups. One common method involves the use of oxalyl chloride and dimethylformamide (DMF) as reagents . The reaction is carried out in dichloromethane at elevated temperatures, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are critical to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions can yield derivatives with different functional groups.
  • Reduction reactions can produce amine derivatives.
  • Oxidation reactions can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
  • Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)benzoate

Comparison: Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is unique due to the specific arrangement of functional groups on the nicotinate ring. The trifluoromethyl group imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDLSQHFIADYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371880
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-73-3
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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